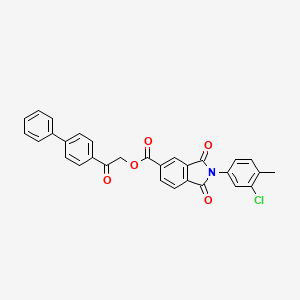![molecular formula C15H10N4O3 B11690867 N'-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11690867.png)
N'-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the nitro and cyano groups can influence its reactivity and interactions with biological molecules, potentially leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both the cyano and nitro functional groups. These groups contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides unique opportunities for its use in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H10N4O3 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
N-[(E)-(4-cyanophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C15H10N4O3/c16-9-11-4-6-12(7-5-11)10-17-18-15(20)13-2-1-3-14(8-13)19(21)22/h1-8,10H,(H,18,20)/b17-10+ |
Clé InChI |
KFUIEUOCEOCRGW-LICLKQGHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11690817.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
![prop-2-en-1-yl 2-chloro-5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690831.png)
![N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)](/img/structure/B11690842.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11690843.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11690845.png)
![2-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11690847.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690850.png)
![(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690855.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690865.png)
![1-[(2-Chloro-5-{[3-(piperidin-1-ylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]piperidine](/img/structure/B11690869.png)
